molecular formula C7H16N2O4 B1630918 L-Ornithine acetate CAS No. 60259-81-6

L-Ornithine acetate

Cat. No.: B1630918
CAS No.: 60259-81-6
M. Wt: 192.21 g/mol
InChI Key: PHEDTXJYYFZENX-WCCKRBBISA-N
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Description

L-Ornithine acetate is a compound formed by the combination of L-ornithine, a non-proteinogenic amino acid, and acetic acid. L-Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. This compound is often used in medical and biochemical applications due to its ability to aid in ammonia detoxification and its involvement in various metabolic pathways.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea . Therefore, L-Ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . L-Ornithine is also the starting point for the synthesis of polyamines such as putrescine . In bacteria, such as E. coli, L-Ornithine can be synthesized from L-glutamate .

Cellular Effects

L-Ornithine has been reported to have beneficial effects on the liver and the heart . In human retinal pigment epithelial (RPE) cells, the addition of L-Ornithine exhibits cytotoxicity to the cells . It may inhibit DNA synthesis, cause a dramatic change in cellular morphology, dissemble of the cytoskeleton, and even be the cause of cell death .

Molecular Mechanism

L-Ornithine is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .

Temporal Effects in Laboratory Settings

The effects of L-Ornithine on brain energy metabolism were investigated by incubating brain cortical tissue slices from guinea pig with L-Ornithine . L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .

Dosage Effects in Animal Models

In animal studies, L-Ornithine supplementation has shown promise in reducing markers of liver injury and improving liver function . Studies in rodents have observed reduced feeding behavior and appetite suppression from supplemental L-Ornithine, which supports weight loss efforts .

Metabolic Pathways

L-Ornithine is an intermediate in metabolic pathways involving the urea cycle, proline metabolism, and the biosynthesis of creatine and polyamines . Ornithine-δ-aminotransferase (OAT) is a pyridoxal phosphate-requiring, mitochondrial matrix enzyme that plays a pivotal role in these pathways .

Transport and Distribution

Once administered, L-Ornithine-L-aspartate readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase .

Subcellular Localization

L-Ornithine is a non-proteinogenic α-amino acid that plays a role in the urea cycle . It is a central part of the urea cycle, which allows for the disposal of excess nitrogen . The urea cycle is a series of biochemical reactions that occur in the liver mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ornithine acetate can be synthesized through the reaction of L-ornithine with acetic acid. One common method involves dissolving L-ornithine in water and then adding acetic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a pH between 6 and 9, which can be adjusted using ammonia .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Corynebacterium glutamicum, a Gram-positive soil bacterium, is commonly used for this purpose. The bacterium is genetically engineered to enhance the production of L-ornithine, which is then reacted with acetic acid to form this compound .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine acetate undergoes various chemical reactions, including:

    Oxidation: L-ornithine can be oxidized to form L-arginine.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: L-ornithine can participate in substitution reactions, particularly in the formation of other amino acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Although less common, agents like sodium borohydride can be used.

    Acids and bases: For maintaining the pH during reactions.

Major Products Formed

The major products formed from reactions involving this compound include L-arginine, citrulline, and various polyamines such as putrescine and spermine .

Scientific Research Applications

L-Ornithine acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Ornithine acetate can be compared with other similar compounds such as:

This compound is unique due to its specific combination of L-ornithine and acetic acid, which enhances its solubility and bioavailability, making it particularly effective in medical applications.

Properties

IUPAC Name

acetic acid;(2S)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDTXJYYFZENX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209010
Record name L-Ornithine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60259-81-6
Record name L-Ornithine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60259-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ORNITHINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B9951QUVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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